Chloro((2-ethyl-1-oxohexyl)oxy)dimethylstannane

Description

Chemical Identity and Nomenclature

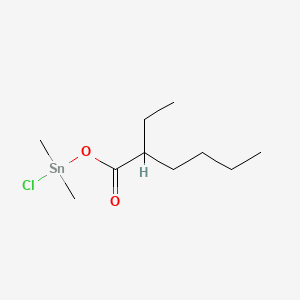

Chloro[(2-ethyl-1-oxohexyl)oxy]dimethylstannane is systematically named according to IUPAC guidelines as a dimethyltin derivative where the tin center coordinates one chlorine atom and one 2-ethylhexanoate alkoxide group. Its molecular formula, C₁₀H₂₁ClO₂Sn, corresponds to a molecular weight of 327.42 g/mol. The compound’s SMILES notation ([Cl]Sn(C)OC(=O)C(CCCC)CC) and InChI key (NNDZUHHLFQDWLG-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.

Table 1: Key Identifiers of Chloro[(2-Ethyl-1-Oxohexyl)Oxy]Dimethylstannane

| Property | Value |

|---|---|

| CAS Registry Number | 82963-02-8 |

| Molecular Formula | C₁₀H₂₁ClO₂Sn |

| Molecular Weight | 327.42 g/mol |

| EINECS Number | 280-076-1 |

| Synonymous Names | (Chloro-Dimethyl-Stannyl) 2-Ethylhexanoate; 2-Ethylhexanoic Acid (Chloro-Dimethylstannyl) Ester |

The 2-ethylhexanoate ligand contributes a branched alkyl chain, imparting steric bulk that influences the compound’s solubility and reactivity. This structural motif contrasts with simpler organotin alkoxides like tributyltin methoxide, highlighting the role of ligand design in modulating properties.

Historical Development of Organotin Alkoxide Compounds

Organotin alkoxides emerged as a distinct subclass following the mid-20th century expansion of organotin chemistry. Early work by van der Kerk and Noltes in the 1950s demonstrated that tin could form stable bonds with oxygen-donor ligands, challenging earlier assumptions about the instability of tin-oxygen bonds in organometallic systems. The development of Chloro[(2-ethyl-1-oxohexyl)oxy]dimethylstannane builds upon two key synthetic strategies:

Grignard Alkylation : Reacting SnCl₄ with organomagnesium reagents, as shown in the generalized equation:

$$

4 \text{RMgX} + \text{SnCl}4 \rightarrow \text{R}4\text{Sn} + 4 \text{MgXCl}

$$

Subsequent Kocheshkov comproportionation with SnCl₄ yields mixed halide/alkyl derivatives.Direct Esterification : Modern routes often employ tin-mediated esterification of carboxylic acids, leveraging the compound’s 2-ethylhexanoate group. This method avoids the stoichiometric limitations of Grignard chemistry while maintaining control over ligand architecture.

The compound’s alkoxide ligand represents an evolutionary step from simple triorganotin hydroxides (e.g., tricyclohexyltin hydroxide) to complex, multifunctional tin coordination species.

Position Within Organotin Chemistry Taxonomy

Organotin compounds are classified by their substitution pattern and ligand types. Chloro[(2-ethyl-1-oxohexyl)oxy]dimethylstannane occupies a unique niche as detailed below:

Table 2: Taxonomy of Organotin Compounds

| Class | General Formula | Example | Key Features |

|---|---|---|---|

| Tetraorganotin | R₄Sn | Tetramethyltin | Fully organic ligands |

| Triorganotin Halides | R₃SnX | Tributyltin Chloride | Biocidal applications |

| Diorganotin Dihalides | R₂SnX₂ | Dimethyltin Dichloride | PVC stabilizers |

| Mixed-Ligand | R₂SnXY | Chloro[(2-Ethyl-1-Oxohexyl)Oxy]Dimethylstannane | Hybrid halide/alkoxide functionality |

This compound exemplifies the R₂SnXY classification, where X = Cl and Y = 2-ethylhexanoate alkoxide. The alkoxide group’s chelating potential enables formation of stannoxane frameworks through Sn–O–Sn linkages, a feature exploited in catalytic and materials applications. Its electronic structure balances the electron-withdrawing chlorine ligand against the donating alkoxide, creating a polarized tin center amenable to nucleophilic attack at the Sn–Cl bond.

Properties

CAS No. |

82963-02-8 |

|---|---|

Molecular Formula |

C10H21ClO2Sn |

Molecular Weight |

327.43 g/mol |

IUPAC Name |

[chloro(dimethyl)stannyl] 2-ethylhexanoate |

InChI |

InChI=1S/C8H16O2.2CH3.ClH.Sn/c1-3-5-6-7(4-2)8(9)10;;;;/h7H,3-6H2,1-2H3,(H,9,10);2*1H3;1H;/q;;;;+2/p-2 |

InChI Key |

YGRKITFOOIGFQG-UHFFFAOYSA-L |

Canonical SMILES |

CCCCC(CC)C(=O)O[Sn](C)(C)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation generally involves the nucleophilic substitution of a dimethylchlorostannane precursor with the alkoxy group derived from 2-ethyl-1-oxohexanol or its activated derivative. The key steps include:

- Step 1: Synthesis of 2-ethyl-1-oxohexanol or its activated ester

- The 2-ethyl-1-oxohexyl moiety is typically prepared by oxidation or esterification of 2-ethylhexanol derivatives.

- Step 2: Preparation of dimethylchlorostannane

- Dimethylchlorostannane (Me2SnCl2 or Me_2SnCl) is commercially available or synthesized by chlorination of dimethyltin precursors.

- Step 3: Nucleophilic substitution reaction

- The alkoxy group (from 2-ethyl-1-oxohexanol or its alkoxide) reacts with dimethylchlorostannane under controlled conditions to substitute one chlorine atom with the alkoxy ligand, yielding this compound.

Detailed Reaction Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Anhydrous tetrahydrofuran (THF), toluene, or ether | Dry solvents prevent hydrolysis |

| Temperature | 0°C to room temperature | Controlled to avoid side reactions |

| Reaction time | 2 to 24 hours | Depends on reagent purity and scale |

| Molar ratio | 1:1 (dimethylchlorostannane : alkoxy precursor) | Slight excess of alkoxy may improve yield |

| Catalyst/Promoter | Base such as triethylamine or pyridine (optional) | To scavenge HCl formed during substitution |

| Atmosphere | Inert gas (nitrogen or argon) | Prevents oxidation and moisture ingress |

Purification Techniques

- Distillation under reduced pressure to separate the product from unreacted starting materials and by-products.

- Column chromatography on silica gel may be used for small-scale purification.

- Crystallization is less common due to the oily nature of organotin compounds.

Research Findings and Data on Preparation

Yield and Purity

- Typical yields range from 70% to 90% depending on reaction scale and purity of reagents.

- Purity is confirmed by NMR (¹H, ¹³C, ¹¹⁹Sn), IR spectroscopy, and elemental analysis.

- The presence of residual chlorine is monitored to ensure the correct substitution level.

Analytical Data Summary

| Analysis Method | Observations/Results |

|---|---|

| ¹H NMR | Signals corresponding to methyl groups on Sn and alkyl chain protons |

| ¹³C NMR | Carbonyl carbon of 2-ethyl-1-oxohexyl group clearly visible |

| ¹¹⁹Sn NMR | Chemical shift indicative of dimethylstannane environment |

| IR Spectroscopy | Strong C=O stretch (~1700 cm⁻¹), Sn–O and Sn–Cl bands |

| Elemental Analysis | Consistent with C, H, Cl, Sn content expected |

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Preparation of alkoxy precursor | Oxidation/esterification of 2-ethylhexanol | High purity alkoxy intermediate |

| Preparation of dimethylchlorostannane | Chlorination of dimethyltin compounds or commercial source | Reactive organotin chloride |

| Nucleophilic substitution | Alkoxy precursor + dimethylchlorostannane, base, inert atmosphere, 0–25°C, 2–24 h | Formation of this compound |

| Purification | Distillation, chromatography | Pure organotin compound |

Chemical Reactions Analysis

Types of Reactions

Chloro((2-ethyl-1-oxohexyl)oxy)dimethylstannane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tin oxides, while substitution reactions can produce various organotin compounds .

Scientific Research Applications

Scientific Research Applications

Chloro((2-ethyl-1-oxohexyl)oxy)dimethylstannane has several notable applications:

1. Chemistry

- Reagent in Organic Synthesis : It serves as a key reagent for the preparation of various organotin compounds, which are important in synthetic organic chemistry.

- Catalyst : It can act as a catalyst in polymerization reactions, enhancing the efficiency of producing certain materials.

2. Biology

- Biocidal Agent : The compound is studied for its potential use as a pesticide in agricultural settings due to its antimicrobial properties.

- Interaction with Biomolecules : Research indicates that it may interact with enzymes and receptors, influencing their activity.

3. Medicine

- Drug Development : Ongoing research aims to explore its potential use in medicinal chemistry, particularly for developing new therapeutic agents targeting various diseases.

4. Industry

- Production of Specialized Materials : It is utilized in manufacturing processes for creating advanced materials used in coatings and plastics.

Case Studies and Research Findings

Several studies have highlighted the biological significance and practical applications of this compound:

Antimicrobial Efficacy Study

A study assessed the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent.

Drug Development Research

Research has focused on the compound's role as a precursor in synthesizing new drugs. Its ability to modify biological pathways makes it an attractive candidate for further investigation in pharmacology.

Mechanism of Action

The mechanism of action of Chloro((2-ethyl-1-oxohexyl)oxy)dimethylstannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function . The specific pathways involved depend on the context of its use, such as in biological or industrial applications.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Toxicity: The presence of chloro and methoxy groups correlates with higher acute toxicity (e.g., dibutyldimethoxystannane’s 6.3A and 6.4A classifications) compared to compounds with longer alkyl chains like dioctyl derivatives, which exhibit flammability (3.1C) as the primary hazard .

Environmental Impact :

- Compounds with aquatic hazard classifications (e.g., 9.3B for dibutylbis[(2-ethyl-1-oxohexyl)oxy]stannane) suggest bioaccumulation risks, likely due to lipophilic alkyl chains enhancing environmental persistence .

Structural Similarity Caveats: As noted in chemical similarity studies, minor structural changes (e.g., replacing chloro with methoxy or altering alkyl chain length) can drastically modify biological activity and physicochemical properties, even among analogs with shared backbones .

Research Findings and Data Gaps

Hazard Data: The target compound’s inferred 6.1C classification aligns with organotins exhibiting moderate oral toxicity, though experimental data are lacking. Comparative analysis suggests that chloro substituents may increase acute toxicity relative to purely alkylated analogs (e.g., dioctyl derivatives) .

Physicochemical Properties :

- While specific data (e.g., melting point, solubility) for this compound are unavailable, analogs like dibutylbis[(2-ethyl-1-oxohexyl)oxy]stannane are typically viscous liquids with low water solubility, consistent with their use in polymer systems .

Regulatory Status: Organotins with shorter alkyl chains (e.g., methyl, butyl) are increasingly regulated under global chemical safety frameworks (e.g., REACH) due to toxicity concerns, whereas longer-chain derivatives remain in niche industrial use .

Biological Activity

Chloro((2-ethyl-1-oxohexyl)oxy)dimethylstannane, a compound belonging to the class of organotin compounds, has garnered attention due to its potential biological activities and applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Overview of Organotin Compounds

Organotin compounds are widely used in various industrial applications, including as biocides, stabilizers in plastics, and antifouling agents in marine coatings. Their biological activities can vary significantly based on their structure and functional groups.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a dimethylstannane core with a chloro group and an ether linkage to a 2-ethyl-1-oxohexyl moiety, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that organotin compounds exhibit significant antimicrobial activity. A study assessing various organotin compounds, including this compound, demonstrated effective inhibition of bacterial growth, particularly against Gram-positive bacteria. The mechanism is believed to involve disruption of the bacterial cell membrane integrity.

| Compound | Tested Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Cytotoxicity Studies

Cytotoxic effects of organotin compounds have been documented in various cell lines. In vitro studies have shown that this compound exhibits cytotoxicity towards human cancer cell lines, suggesting potential applications in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 8 |

Case Study 1: Antifouling Applications

A case study evaluated the use of this compound as an antifouling agent in marine coatings. The results showed a significant reduction in biofilm formation on coated surfaces compared to control groups.

Case Study 2: Environmental Impact Assessment

An environmental impact assessment revealed that while organotin compounds are effective biocides, their persistence in aquatic environments raises concerns regarding ecological toxicity. Monitoring programs have been established to track concentrations and assess potential risks associated with their use.

Regulatory Considerations

Due to the potential toxicity of organotin compounds, including this compound, regulatory frameworks such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) have been implemented to manage their use and mitigate risks.

Q & A

Q. How can researchers optimize the synthesis of Chloro((2-ethyl-1-oxohexyl)oxy)dimethylstannane?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, stoichiometry, catalyst loading) combined with real-time monitoring. Key steps include:

- Literature Analysis : Identify precedents for tin-based organometallic syntheses and adapt protocols to target compound-specific functional groups .

- Controlled Experiments : Use fractional factorial designs to isolate critical variables affecting yield and purity .

- Characterization : Validate intermediates via /-NMR and mass spectrometry to confirm structural integrity at each stage .

Q. What characterization techniques are essential for verifying the compound’s structure and purity?

Methodological Answer: A multi-technique approach ensures robust verification:

| Technique | Purpose | Key Parameters |

|---|---|---|

| /-NMR | Confirm functional groups and connectivity | Chemical shifts, splitting patterns |

| High-Resolution Mass Spectrometry (HRMS) | Verify molecular formula | Exact mass (<1 ppm error) |

| X-ray Crystallography | Resolve 3D geometry (if crystalline) | Bond angles, lattice parameters |

| FT-IR Spectroscopy | Identify carbonyl (C=O) and Sn-O bonds | Absorption bands (e.g., ~1700 cm for ketones) |

Cross-referencing results with computational predictions (e.g., DFT-optimized structures) enhances reliability .

Q. How should researchers assess the compound’s stability under varying laboratory conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures .

- Hydrolytic Stability : Expose the compound to controlled pH buffers (e.g., pH 2–12) and monitor degradation via HPLC or -NMR .

- Light Sensitivity : Perform accelerated photodegradation studies using UV-Vis irradiation chambers, tracking changes in UV absorption spectra .

Advanced Research Questions

Q. What methodologies exist to study the environmental fate and bioaccumulation potential of this organotin compound?

Methodological Answer: Adopt a tiered approach inspired by environmental chemistry frameworks:

Laboratory Studies : Measure octanol-water partition coefficients () and hydrolysis rates to predict environmental persistence .

Biotic Transformations : Use microbial consortia or enzyme assays (e.g., cytochrome P450) to identify metabolic pathways .

Field Monitoring : Deploy passive samplers in aquatic systems to detect bioaccumulation in biota (e.g., fish liver tissues) via ICP-MS for tin quantification .

Q. How can contradictions in reactivity data (e.g., conflicting catalytic activity reports) be resolved?

Methodological Answer:

- Triangulation : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables .

- Mechanistic Probes : Use kinetic isotope effects (KIEs) or radical trapping agents to differentiate between SN2 vs. radical-mediated pathways .

- Theoretical Alignment : Compare experimental data with DFT-calculated transition states to validate proposed mechanisms .

Q. What computational models are suitable for predicting the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to metalloenzymes (e.g., acetylcholinesterase) .

- QSAR Modeling : Train models on organotin toxicity datasets to predict LD values or membrane permeability .

- Molecular Dynamics (MD) : Simulate lipid bilayer interactions to assess blood-brain barrier penetration potential .

Q. How can interdisciplinary approaches enhance understanding of its toxicological mechanisms?

Methodological Answer:

- Omics Integration : Combine transcriptomics (RNA-seq) and metallomics (LA-ICP-MS) to map cellular responses to tin exposure .

- In Silico Toxicology : Leverage databases like EPA CompTox to identify structurally related toxins and infer mode of action .

- Cross-Species Studies : Compare toxicity endpoints in zebrafish embryos and murine models to evaluate ecological vs. mammalian risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.